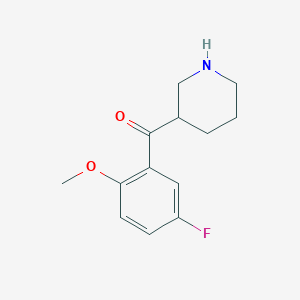![molecular formula C18H25N3O B6062970 N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine](/img/structure/B6062970.png)
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine, also known as DMQM, is a chemical compound that has been widely studied for its potential use in scientific research. DMQM is a selective agonist for the M1 muscarinic acetylcholine receptor, which is involved in learning and memory processes in the brain.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has been used in various scientific research studies due to its selective agonist activity for the M1 muscarinic acetylcholine receptor. The M1 receptor is known to play a crucial role in learning and memory processes in the brain. N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has been used to study the effects of M1 receptor activation on synaptic plasticity, neuronal excitability, and cognitive function. It has also been used to investigate the potential therapeutic benefits of targeting the M1 receptor in the treatment of Alzheimer's disease and other cognitive disorders.
Mecanismo De Acción
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine acts as a selective agonist for the M1 muscarinic acetylcholine receptor. Upon binding to the receptor, N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine activates a signaling cascade that leads to an increase in intracellular calcium levels and the activation of various downstream signaling pathways. The activation of the M1 receptor by N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has been shown to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine enhances synaptic plasticity and neuronal excitability in the hippocampus, a brain region involved in learning and memory processes. In vivo studies have shown that N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine improves cognitive function in animal models of Alzheimer's disease and other cognitive disorders. N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine has several advantages for use in lab experiments. It is a selective agonist for the M1 muscarinic acetylcholine receptor, which allows for the specific activation of this receptor without affecting other receptors. N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine is also relatively stable and can be easily synthesized using commercially available starting materials. However, there are some limitations to the use of N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine in experiments. Additionally, N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine. One area of interest is the potential therapeutic use of N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine in the treatment of Alzheimer's disease and other cognitive disorders. Further studies are needed to investigate the effects of N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine on cognitive function in humans. Another area of interest is the development of new compounds that target the M1 receptor with higher selectivity and potency than N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine. Additionally, future research could investigate the effects of N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine on other brain regions and physiological systems beyond the hippocampus.
Métodos De Síntesis
N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 8-quinolinylmethanol with 2-morpholinoethylamine, followed by N,N-dimethylation of the resulting secondary amine using formaldehyde and formic acid. The final product is obtained after purification through column chromatography.
Propiedades
IUPAC Name |
N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-20(2)10-8-17-14-21(11-12-22-17)13-16-6-3-5-15-7-4-9-19-18(15)16/h3-7,9,17H,8,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZPERYUHVEBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide](/img/structure/B6062900.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)
![N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine](/img/structure/B6062919.png)
![3-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6062934.png)
![2-chloro-4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6062935.png)

![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![2-{[(2-pyrimidinylthio)acetyl]amino}benzamide](/img/structure/B6062953.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062960.png)
![3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062971.png)


![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6062990.png)